4-Isopropyl-3-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-cyclohexen-1-one is an organic compound with the molecular formula C9H14O. It is a colorless to slightly yellow liquid with a distinct odor. This compound is part of the cyclohexenone family, which is known for its versatile applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropyl-3-cyclohexen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be prepared by the acid-catalyzed cyclization of 4-isopropyl-1,3-butadiene with formaldehyde .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically employs metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-cyclohexen-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation with metal catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
4-Isopropyl-3-cyclohexen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-cyclohexen-1-one involves its interaction with various molecular targets. In biochemical contexts, the compound can act as a substrate for enzymes, undergoing transformations that are crucial for metabolic pathways. The specific pathways and molecular targets depend on the context of its use, such as in synthetic organic chemistry or biological assays .
Comparison with Similar Compounds
Cyclohexenone: A simpler analog with similar reactivity but lacking the isopropyl group.
4-Methyl-3-cyclohexen-1-one: Another analog with a methyl group instead of an isopropyl group.
2,4-Dimethylcyclohexanone: A related compound with additional methyl groups.
Uniqueness: 4-Isopropyl-3-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group influences its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,7H,4-6H2,1-2H3 |
InChI Key |
MDXYRLOGARYUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.